molecular formula C17H19ClN2O4 B15143738 UB-165 (fumarate)

UB-165 (fumarate)

Cat. No.: B15143738
M. Wt: 350.8 g/mol
InChI Key: DZFRKSLRKAKJIB-KCNVDIGLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of UB-165 (fumarate) involves several steps. The compound is a hybrid of anatoxin-a and epibatidine .

Chemical Reactions Analysis

UB-165 (fumarate) undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups .

Biological Activity

UB-165 (fumarate) is a novel compound recognized for its subtype-selective activity on nicotinic acetylcholine receptors (nAChRs). This article delves into the biological activity of UB-165, focusing on its pharmacological profile, mechanisms of action, and relevant research findings.

Overview of UB-165

Chemical Structure:

  • Chemical Name: 2-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-2-ene fumarate
  • CAS Number: 200432-86-6
  • Purity: ≥99%

Mechanism of Action:
UB-165 acts primarily as a full agonist at the α3β2 nAChR subtype and exhibits very weak partial agonism at the α4β2 nAChR subtype. Its selectivity and efficacy are crucial for its potential therapeutic applications, particularly in modulating dopamine release in the brain.

Biological Activity Data

The following table summarizes the key biological activity data for UB-165:

Receptor Subtype K_i Values (nM) EC50 Values (nM) Relative Efficacy
α3β20.2788Full Agonist
α4β220Very WeakPartial Agonist
α72790Not ApplicablePoor Agonist
α1β1δε990Not ApplicablePoor Agonist

Dopamine Release Modulation

Studies have shown that UB-165 effectively stimulates dopamine release from striatal synaptosomes. The following findings were noted:

  • Dopamine Release EC50 Values:
    • (+/-)-Epibatidine: 2.4 nM
    • (+/-)-Anatoxin-A: 134 nM
    • (+/-)-UB-165: 88 nM

These results indicate that UB-165 has a significant role in modulating presynaptic nAChRs, particularly in enhancing dopamine release, which is vital for various neurophysiological processes.

Selectivity and Potency

UB-165's selectivity for nAChR subtypes was further confirmed through various assays:

  • Striatal Synaptosome Studies:
    • The compound showed intermediate potency compared to its parent compounds (epibatidine and anatoxin-A) at α4β2* and α3-containing binding sites.
    • It demonstrated a high discrimination against α7-type and muscle binding sites, suggesting a targeted action profile beneficial for therapeutic interventions.
  • Functional Assays:
    • In SH-SY5Y cells expressing native α3-containing nAChRs, UB-165's efficacy was comparable to that of anatoxin-A, supporting its potential as a selective modulator of specific nAChR subtypes.

Case Studies

Clinical Implications:
While UB-165 has not yet progressed to clinical trials, its unique pharmacological profile suggests potential applications in treating neurological disorders where dopaminergic modulation is beneficial, such as Parkinson's disease or schizophrenia.

Research Collaborations:
Ongoing studies are exploring the utility of UB-165 in combination with selective antagonists to further dissect the functional roles of nAChR subtypes in various brain regions.

Properties

Molecular Formula

C17H19ClN2O4

Molecular Weight

350.8 g/mol

IUPAC Name

(E)-but-2-enedioic acid;(1R,6R)-2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene

InChI

InChI=1S/C13H15ClN2.C4H4O4/c14-13-7-4-9(8-15-13)11-3-1-2-10-5-6-12(11)16-10;5-3(6)1-2-4(7)8/h3-4,7-8,10,12,16H,1-2,5-6H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t10-,12-;/m1./s1

InChI Key

DZFRKSLRKAKJIB-KCNVDIGLSA-N

Isomeric SMILES

C1C[C@@H]2CC[C@@H](N2)C(=C1)C3=CN=C(C=C3)Cl.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CC2CCC(N2)C(=C1)C3=CN=C(C=C3)Cl.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.